molecular formula C19H23N3O2 B4420249 2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4420249
M. Wt: 325.4 g/mol
InChI Key: CDRATIGPTPGOAY-UHFFFAOYSA-N
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Description

“2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” is a synthetic organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a quinazolinone core with a piperidine and furan substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Furan Ring: The furan ring can be attached through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or furan rings.

    Reduction: Reduction reactions could target the quinazolinone core or the furan ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities due to its structural features.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Quinazolinone derivatives have been explored for their anti-inflammatory, analgesic, and antitumor properties.

Industry

Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The piperidine and furan substituents may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the furan ring, which may affect its biological activity.

    7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one: Lacks the piperidine group, potentially altering its chemical reactivity and biological properties.

    2-(3,5-dimethylpiperidin-1-yl)-quinazolin-5(6H)-one: Lacks both the furan ring and the dihydro modification, which may result in different activity profiles.

Uniqueness

The presence of both the piperidine and furan rings in “2-(3,5-dimethylpiperidin-1-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one” may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-6-13(2)11-22(10-12)19-20-9-15-16(21-19)7-14(8-17(15)23)18-4-3-5-24-18/h3-5,9,12-14H,6-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRATIGPTPGOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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